n-[4-(Acetylamino)phenyl]glycine basic properties
n-[4-(Acetylamino)phenyl]glycine basic properties
An In-depth Technical Guide to the Basic Properties of N-[4-(Acetylamino)phenyl]glycine
Executive Summary
This technical guide provides a comprehensive overview of the fundamental properties of N-[4-(acetylamino)phenyl]glycine (CAS No. 588-92-1). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, purification, and physicochemical characteristics. We present a reasoned, step-by-step synthetic protocol and discuss the key aspects of its chemical reactivity and spectroscopic signature. The guide emphasizes the rationale behind experimental methodologies, aiming to equip the reader with both theoretical knowledge and practical insights for utilizing this versatile molecule as a building block in organic synthesis.
Introduction
N-aryl glycines are a significant class of non-proteinogenic amino acids that serve as crucial intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Their structural motif, featuring a glycine backbone attached to an aromatic ring, provides a versatile scaffold for chemical modification. Within this family, N-[4-(acetylamino)phenyl]glycine is a compound of interest due to its bifunctional nature. It incorporates a protected aniline moiety (the acetylamino group) and a carboxylic acid, making it a valuable building block for constructing more complex molecules with potential biological activity.[2][3] This guide aims to consolidate the available technical information on N-[4-(acetylamino)phenyl]glycine and present it in a structured, application-oriented format.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent chemical investigation. The key identifiers for N-[4-(acetylamino)phenyl]glycine are summarized below.
| Identifier | Value | Source |
| CAS Number | 588-92-1 | [2] |
| IUPAC Name | 2-(4-acetamidoanilino)acetic acid | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NCC(=O)O | [2] |
| InChI Key | XOLVDWAUHOXWJA-UHFFFAOYSA-N | [2] |
The structure consists of a glycine unit where the amino group is substituted with a 4-acetylaminophenyl group. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and the nucleophilicity of the secondary amine.
Caption: Chemical structure of N-[4-(acetylamino)phenyl]glycine.
Synthesis and Purification
The synthesis of N-aryl glycines can be achieved through several established routes.[4] A common and reliable method involves the nucleophilic substitution of a haloacetic acid with an appropriate aniline derivative.[5][6] For N-[4-(acetylamino)phenyl]glycine, the logical starting material is N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide).
Synthetic Workflow
The proposed synthesis proceeds via the reaction of N-(4-aminophenyl)acetamide with chloroacetic acid in an aqueous basic medium. The base serves to deprotonate the carboxylic acid of chloroacetic acid and to neutralize the HCl formed during the reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Successful precipitation upon acidification and a sharp melting point of the recrystallized product are key indicators of a successful synthesis.
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium carbonate (5.8 g, 55 mmol) in 100 mL of deionized water. Carefully add chloroacetic acid (9.5 g, 100 mmol) in portions.
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Rationale: Sodium carbonate is a mild base that neutralizes the chloroacetic acid and the HCl byproduct, driving the reaction forward. Using it in slight excess ensures the reaction medium remains basic.
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Reaction Initiation: To the solution from Step 1, add N-(4-aminophenyl)acetamide (15.0 g, 100 mmol).
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Rationale: The aniline derivative is the nucleophile. Its acetyl group protects the primary amine from unwanted side reactions and modulates its reactivity.
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Reflux: Heat the mixture to a gentle reflux (approximately 100°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
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Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction between the aniline nitrogen and the alpha-carbon of chloroacetate.
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Work-up and Isolation: After cooling the reaction mixture to room temperature, transfer it to a beaker and cool further in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid dropwise with stirring until the pH reaches 3-4. A precipitate should form.
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Rationale: The product is an amino acid, existing as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
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Purification: Isolate the crude solid by vacuum filtration and wash the filter cake with two 20 mL portions of ice-cold water to remove inorganic salts. Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Rationale: Recrystallization is a robust method for purifying solid organic compounds. The ideal solvent system will fully dissolve the compound at high temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals while impurities remain in the mother liquor.
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Final Product Handling: Dry the purified white to off-white crystals in a vacuum oven at 60-70°C to a constant weight. The final yield and purity (via HPLC and melting point) should be recorded.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and reactivity. While extensive experimental data for N-[4-(acetylamino)phenyl]glycine is not widely published, we can infer key properties based on its structure and data from analogous compounds.
| Property | Value | Method/Comment |
| Appearance | White to off-white solid | Expected based on similar N-aryl glycines.[7] |
| Melting Point | ~230-240 °C (decomposes) | Predicted. Based on structurally similar compounds like N-(4-cyano-phenyl)-glycine (237 °C)[8] and N-(4-hydroxyphenyl)glycine (244 °C).[5] A high melting point is expected due to strong intermolecular hydrogen bonding between the carboxylic acid and amide groups. |
| Solubility | Sparingly soluble in water. Soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids. Soluble in polar organic solvents like DMSO and DMF. Slightly soluble in methanol. | Predicted. The zwitterionic character at neutral pH limits water solubility. Formation of a salt in acidic or basic conditions increases aqueous solubility. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Predicted. The electron-donating nature of the anilino nitrogen is offset by the electron-withdrawing acetylamino group, leading to a pKa similar to other N-aryl glycines. |
| pKa (Amine Conjugate Acid) | ~2.0 - 2.5 | Predicted. The nitrogen is part of an aniline system, making it significantly less basic than an aliphatic amine. |
Experimental Protocol: Melting Point Determination
The melting point is a fundamental and easily accessible indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C).
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Sample Preparation: Finely powder a small amount of the dried, recrystallized product.
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Capillary Loading: Tightly pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
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Self-Validation: A broad melting range (>2°C) or a value significantly different from the expected range suggests the presence of impurities.
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Chemical Reactivity and Spectroscopic Profile
The reactivity of N-[4-(acetylamino)phenyl]glycine is governed by its three primary functional groups: the carboxylic acid, the secondary amine/amide, and the substituted aromatic ring.
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Carboxylic Acid: Can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amide bond formation (using coupling reagents like DCC or EDC).
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Amide/Amine: The acetyl amide bond can be hydrolyzed under strong acidic or basic conditions to yield N-(4-aminophenyl)glycine. The secondary amine is weakly nucleophilic.
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Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the acetylamino group being an ortho-, para-director.
Theoretical Spectroscopic Data
Spectroscopic analysis is essential for unequivocal structure confirmation.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~9.8 ppm (s, 1H): Amide N-H proton.
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δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetylamino group.
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δ ~6.6 ppm (d, 2H): Aromatic protons ortho to the glycine nitrogen.
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δ ~6.1 ppm (t, 1H): Secondary amine N-H proton (may be broad).
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δ ~3.8 ppm (d, 2H): Methylene (CH₂) protons of the glycine unit.
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δ ~2.0 ppm (s, 3H): Methyl (CH₃) protons of the acetyl group.
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The carboxylic acid proton (COOH) may be very broad and exchangeable, often not distinctly observed.
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IR (KBr Pellet, cm⁻¹):
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3400-3200 cm⁻¹: N-H stretching (amide and amine).
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3300-2500 cm⁻¹: O-H stretching (broad, carboxylic acid).
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~1710 cm⁻¹: C=O stretching (carboxylic acid).
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~1660 cm⁻¹: C=O stretching (amide I band).
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~1540 cm⁻¹: N-H bending (amide II band).
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~1600, 1510 cm⁻¹: C=C stretching (aromatic ring).
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Mass Spectrometry (ESI-):
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m/z = 207.07 [M-H]⁻: Predicted molecular ion peak for the deprotonated molecule.
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Applications in Research and Development
The primary utility of N-[4-(acetylamino)phenyl]glycine lies in its role as a versatile intermediate in organic synthesis.[2]
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Pharmaceutical Synthesis: It can be used as a scaffold to build libraries of compounds for screening. For instance, the carboxylic acid can be coupled with various amines to create a series of amides, while the acetyl group could be removed to allow for further derivatization at the aromatic amine position. Related structures have been investigated for anti-inflammatory properties.[3]
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Material Science: The rigid aromatic core combined with the flexible glycine tail and hydrogen-bonding capabilities makes it a candidate for incorporation into polymers or the design of supramolecular structures.
Conclusion
N-[4-(acetylamino)phenyl]glycine is a well-defined organic molecule with significant potential as a synthetic building block. This guide has outlined its core properties, from its fundamental chemical identity to a practical and robust synthetic protocol. By understanding its physicochemical properties, reactivity, and spectroscopic fingerprint, researchers can confidently employ this compound in the development of novel chemical entities for a range of scientific applications. The provided experimental frameworks are designed to be both instructive and self-validating, ensuring a high degree of scientific integrity in its application.
References
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PubChem. N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine. Retrieved from: [Link]
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National Institutes of Health. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Retrieved from: [Link]
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PubChem. Glycine, N-acetyl-N-phenyl-. Retrieved from: [Link]
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PubMed Central. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from: [Link]
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PrepChem.com. Preparation of N-Phenylglycine. Retrieved from: [Link]
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PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from: [Link]
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